Product packaging for (3R)-3-amino-3-(2-chlorophenyl)propanamide(Cat. No.:)

(3R)-3-amino-3-(2-chlorophenyl)propanamide

Cat. No.: B13285286
M. Wt: 198.65 g/mol
InChI Key: RWVNRQBSMDEPHE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3R)-3-amino-3-(2-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2O B13285286 (3R)-3-amino-3-(2-chlorophenyl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chlorophenyl)propanamide

InChI

InChI=1S/C9H11ClN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1

InChI Key

RWVNRQBSMDEPHE-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)N)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure 3r 3 Amino 3 2 Chlorophenyl Propanamide

Asymmetric Synthesis Strategies

The precise installation of the stereocenter at the C3 position is the cornerstone of synthesizing enantiopure (3R)-3-amino-3-(2-chlorophenyl)propanamide. Various asymmetric strategies have been developed to achieve this, including leveraging the chiral pool, employing organocatalysis, and utilizing chiral auxiliaries to direct stereoselective transformations.

Chiral Pool Approaches Utilizing Amino Acid Precursors and Derivatives

The chiral pool approach offers an efficient pathway to enantiopure compounds by starting from readily available, naturally occurring chiral molecules such as amino acids. For the synthesis of this compound, a plausible retrosynthetic analysis points towards precursors like (R)-3-amino-3-(2-chlorophenyl)propanoic acid, which can be derived from amino acid synthons.

While direct synthesis of the target compound from a specific amino acid precursor is not extensively documented, analogous syntheses provide a conceptual framework. For instance, the synthesis of related chiral β-amino acids often employs α-amino acids as starting materials through homologation reactions, such as the Arndt-Eistert reaction. This involves converting an N-protected α-amino acid into a diazoketone, followed by a Wolff rearrangement to yield a β-amino acid derivative. The stereocenter of the initial α-amino acid is typically retained throughout this process.

A hypothetical route could involve starting with a suitable (R)-configured α-amino acid, transforming its side chain to incorporate the 2-chlorophenyl group, and then performing the homologation, followed by amidation.

Enantioselective Organocatalysis in Propanamide Derivatization

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The enantioselective Michael addition of nucleophiles to nitroalkenes is a prominent strategy for synthesizing β-amino compounds.

In the context of this compound, a key step would be the asymmetric Michael addition of a suitable pronucleophile to 2-chloro-β-nitrostyrene. Chiral organocatalysts, such as bifunctional thioureas or prolinol derivatives, can effectively catalyze this reaction with high enantioselectivity. These catalysts operate by activating the nitroalkene through hydrogen bonding and simultaneously orienting the nucleophile for a stereoselective attack.

For example, a bifunctional thiourea (B124793) catalyst derived from 2,2'-diamino-1,1'-binaphthyl (BINAM) could be employed to catalyze the addition of a malonate equivalent to 2-chloro-β-nitrostyrene. Subsequent transformations, including reduction of the nitro group and conversion of the ester to a primary amide, would yield the desired product. The enantioselectivity of such reactions is often high, with enantiomeric excesses (ee) exceeding 90%. msu.edunih.gov

Table 1: Representative Organocatalytic Michael Addition for the Synthesis of β-Nitro Compounds

CatalystNitroalkeneNucleophileSolventTemp (°C)Yield (%)ee (%)
Chiral Thioureatrans-β-nitrostyreneDiethyl malonateToluene-209594
Prolinol ethertrans-β-nitrostyreneAcetoneNeatRT9299

Note: This table represents typical conditions for related reactions and serves as a model for the synthesis of the target compound's precursor.

Diastereoselective Synthesis through Auxiliary-Controlled Pathways

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, can be attached to a propanoic acid derivative. The resulting chiral amide or imide can then undergo a diastereoselective reaction at the α-carbon. For instance, alkylation of the enolate derived from a chiral N-acyl oxazolidinone with a 2-chlorobenzyl halide would proceed with high diastereoselectivity.

Alternatively, a chiral sulfinamide auxiliary can be employed. Condensation of a chiral sulfinamide with 2-chloroacetophenone (B165298) would generate a chiral sulfinimine. Diastereoselective addition of a nucleophile, such as the enolate of an acetate (B1210297) equivalent, to this sulfinimine, followed by removal of the auxiliary, would furnish the chiral β-amino ester, which can then be converted to the target amide. The stereochemical outcome is dictated by the stereochemistry of the sulfinamide auxiliary. scielo.br

Table 2: Diastereoselective Alkylation using a Chiral Auxiliary

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-7890>99:1
(R)-2-Methyl-2-propanesulfinamideMethyl iodideLDATHF-788595:5

Note: This table illustrates the effectiveness of chiral auxiliaries in controlling stereochemistry in related systems.

Solid-Phase Organic Synthesis (SPPS) Techniques for Constructing Amide Scaffolds

Solid-phase organic synthesis (SPPS) offers several advantages for the synthesis of libraries of compounds, including ease of purification and the potential for automation. This methodology can be adapted for the synthesis of this compound, particularly when generating analogues. nih.govresearchgate.net

A typical solid-phase approach would involve anchoring a suitable building block to a solid support (resin). For instance, a protected (R)-3-amino-3-(2-chlorophenyl)propanoic acid could be attached to a Rink amide resin. The synthesis would then proceed by deprotection and coupling steps. Alternatively, the synthesis could be built sequentially on the resin. For example, a resin-bound amino acid could be elaborated through a series of reactions to construct the desired 3-amino-3-(2-chlorophenyl)propanamide (B13243945) scaffold. The final product is then cleaved from the resin.

This technique is particularly useful for creating a library of related amides by varying the final coupling partner or by modifying the aromatic ring through reactions performed on the solid support.

Solution-Phase Synthetic Pathways and Reaction Optimization

While SPPS is advantageous for library synthesis, solution-phase synthesis remains a cornerstone for the development and optimization of synthetic routes, especially for larger-scale production.

Stereoselective Amide Bond Formation and C-C Coupling Reactions

The final step in many synthetic routes to this compound is the formation of the primary amide. This is typically achieved by activating the carboxylic acid of the corresponding β-amino acid precursor and reacting it with an ammonia (B1221849) source. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (hydroxybenzotriazole), or phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Reaction conditions must be carefully optimized to avoid racemization of the chiral center.

Stereoselective C-C bond-forming reactions are crucial in the earlier stages of the synthesis to construct the carbon skeleton. As discussed in the context of asymmetric synthesis, reactions like the Michael addition and aldol-type reactions are pivotal for establishing the β-amino acid framework with the desired stereochemistry. Optimization of these reactions involves screening catalysts, solvents, temperatures, and reaction times to maximize both yield and stereoselectivity.

For instance, in a diastereoselective alkylation using a chiral auxiliary, the choice of base and solvent can significantly impact the diastereomeric ratio. Similarly, in an organocatalytic reaction, the structure of the catalyst and the presence of co-catalysts or additives can dramatically influence the enantiomeric excess of the product.

Table 3: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveSolventKey AdvantagesPotential Drawbacks
EDCHOBtDMF, DCMReadily available, water-soluble byproductsPotential for racemization
HATU-DMF, NMPFast reaction times, low racemizationHigher cost
PyBOP-DMF, DCMEffective for hindered couplingsByproducts can be difficult to remove

Transition Metal-Catalyzed Transformations (e.g., N-Arylation Reactions of Related Amino Amides)

Transition metal-catalyzed reactions represent a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds, a key step in the elaboration of complex molecules like amino amides. While direct N-arylation of the primary amino group in structures like this compound is a plausible transformation, the literature provides insights into analogous reactions on related substrates, demonstrating the feasibility and potential conditions for such couplings.

Palladium (Pd) and Copper (Cu) catalysts are particularly prominent in this area. For instance, complementary methods have been developed for the chemoselective N-arylation of aminoazoles, such as 2-aminobenzimidazoles, which possess multiple nucleophilic nitrogen sites. core.ac.uk In these systems, a Pd-catalyzed method selectively arylates the exocyclic amino group, while a Cu-catalyzed procedure directs the arylation to the azole nitrogen. core.ac.uk This selectivity is crucial and highlights the ability to control reaction outcomes by choosing the appropriate catalyst system. An investigation into the Pd-catalyzed coupling of 2-aminobenzimidazole (B67599) with bromobenzene (B47551) showed that a combination of Pd2(dba)3 and a biaryl phosphine (B1218219) ligand with K3PO4 as the base afforded the N-arylated product in 92% yield, with no formation of the regioisomer. core.ac.uk

Another advanced strategy involves dual catalysis systems. A nickel/photoredox dual catalysis approach has been successfully employed for the site-selective α-arylation of various trialkylamines. nih.gov This method demonstrates high selectivity for N-methyl C(sp³)–H bonds under mild conditions, proving effective even in the late-stage functionalization of complex pharmaceutical compounds. nih.gov Such methodologies, which involve the generation of α-amino radicals followed by a nickel-mediated cross-coupling, could potentially be adapted for the functionalization of related amino amide structures. nih.gov

The table below summarizes catalyst systems used in N-arylation reactions of substrates analogous to amino amides, showcasing the conditions and outcomes.

Catalyst SystemSubstrate TypeReaction TypeConditionsYieldSelectivityReference
Pd2(dba)3 / Biaryl Phosphine Ligand2-AminobenzimidazoleN-Arylation of exocyclic amino groupK3PO4 (base), Bromobenzene92%Selective for amino group core.ac.uk
Copper Catalyst2-AminobenzimidazoleN-Arylation of azole nitrogenSpecific conditions not detailedGood yieldsSelective for azole nitrogen core.ac.uk
Nickel / PhotoredoxTrialkylaminesα-Arylation at N-Me groupMild conditionsNot specifiedExclusive for N-Me C(sp³)–H bonds nih.gov

These examples underscore the potential of transition metal catalysis for the synthesis and functionalization of complex amines and amides, offering pathways that are often selective and high-yielding. core.ac.uknih.gov

Application of Specific Reagents and Catalysts (e.g., Cs2CO3-mediated reactions)

The choice of reagents and catalysts is critical in the synthesis of chiral amides, influencing yield, purity, and stereochemical integrity. Cesium carbonate (Cs2CO3) has emerged as a versatile and effective promoter or catalyst in several transformations relevant to amide synthesis.

One notable application is the direct amidation of unactivated esters with amino alcohols, promoted by Cs2CO3, which proceeds without the need for transition-metal catalysts or traditional coupling reagents. nih.govacs.org This methodology has been successfully applied to the synthesis of serine-containing oligopeptides and benzamide (B126) derivatives, achieving yields up to 90%. nih.govacs.org The reactions proceed under mild conditions and, crucially, without racemization for most natural amino acid substrates. nih.govacs.org The presence of Cs2CO3 was found to be critical for the reaction's success; in its absence, only 5% of the amidation product was isolated. nih.govacs.org Optimization studies revealed that using 50 mol % of Cs2CO3 in a solvent like DMF could provide the desired product in yields as high as 78%. nih.govacs.org

Beyond promotion, Cs2CO3 can also act as a catalyst. It has been shown to be an effective catalyst for the reduction of tertiary carboxamides to their corresponding amines using phenylsilane (B129415) (PhSiH3) under solvent-free conditions. researchgate.net This catalytic system operates under relatively mild temperatures (room temperature to 80 °C) and provides amines in good to excellent yields (71–100%). researchgate.net

Furthermore, Cs2CO3 is utilized as a base in the synthesis of aryl amides from aryl azides and aldehydes. rsc.org This base-catalyzed protocol proceeds under mild conditions to afford a wide range of aryl amides in high yields. rsc.org The reaction involves the formation of a triazoline intermediate via an azide-enolate cycloaddition, which then rearranges to the amide. rsc.org

The following table details the role of Cs2CO3 in various amide synthesis-related reactions.

Reaction TypeRole of Cs2CO3SubstratesKey ConditionsProduct YieldReference
Direct AmidationPromoterUnactivated esters and amino alcohols50 mol % Cs2CO3, DMFUp to 90% nih.govacs.org
Amide ReductionCatalystTertiary carboxamides and PhSiH32 mol% catalyst, Solvent-free, RT-80 °C71-100% researchgate.net
Aryl Amide SynthesisBaseAryl azides and aldehydesDMSO, 30-100 °CUp to 96% rsc.org

The effectiveness of cesium carbonate in these varied reactions highlights its utility in modern synthetic chemistry for facilitating amide bond formation and modification under mild and efficient conditions. nih.govacs.orgresearchgate.netrsc.org

Scalable Synthetic Protocols and Process Chemistry Development for Amide Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of enantiopure compounds like this compound necessitates the development of robust, scalable, and efficient synthetic protocols. Key considerations in process chemistry include minimizing hazardous reagents, avoiding chromatographic purifications, and ensuring high yields and stereochemical purity. nih.govamericanpeptidesociety.org

The asymmetric Strecker synthesis is a particularly versatile and scalable method for producing enantiomerically enriched α-amino acids, which are direct precursors to β-amino amides. nih.gov This method involves the reaction of an imine with a cyanide source, followed by nitrile hydrolysis. nih.gov The development of robust chiral catalysts, such as certain amido-thioureas, allows this key hydrocyanation step to be performed with high enantioselectivity. nih.gov A significant advantage for large-scale synthesis is the compatibility of these catalysts with safely handled aqueous cyanide salts. nih.gov Using this approach, highly enantiomerically enriched and sterically demanding protected α-amino acids can be isolated on multi-gram scales simply by recrystallization, thus avoiding the need for chromatography. nih.gov

Recent advancements have also focused on developing scalable, metal-free routes. For example, a modular synthesis of stereopure cyclopropane (B1198618) amino acid building blocks was achieved on decagram scales without chromatography. americanpeptidesociety.org This strategy relies on a Hofmann rearrangement of a cyclopropanecarboxamide (B1202528) to generate a stable, enantioenriched cyclic carbamate (B1207046) intermediate, which serves as a versatile precursor for further derivatization. americanpeptidesociety.org Such chromatography-free sequences are highly desirable in process chemistry for their simplicity and cost-effectiveness. americanpeptidesociety.org

For the construction of the amide bond itself, direct amidation methods are gaining traction. The use of borate (B1201080) esters like B(OCH2CF3)3 facilitates the direct coupling of carboxylic acids and amines. acs.org A key advantage of this method is the development of an operationally simple solid-phase workup using commercially available resins to remove byproducts and unreacted starting materials. This avoids the need for traditional aqueous workups or chromatographic purification, making the process more streamlined and scalable. acs.org

The table below outlines key features of various scalable synthetic strategies relevant to the production of chiral amino amides.

Synthetic StrategyKey ReactionScalePurification MethodAdvantages for ScalabilityReference
Asymmetric Strecker SynthesisCatalytic asymmetric hydrocyanationMulti-gramRecrystallizationAvoids chromatography, uses robust catalysts and safe cyanide sources nih.gov
Metal-Free Hofmann RearrangementHofmann rearrangement to cyclic carbamateDecagramNone required for initial stepsAvoids transition metals and chromatography americanpeptidesociety.org
Borate-Mediated AmidationDirect coupling of acids and aminesNot specifiedSolid-phase resin workupAvoids aqueous workup and chromatography acs.org
Ruthenium-Catalyzed ReductionSelective reduction of tertiary amidesGram-scaleNot specifiedRapid and scalable process for creating amino acid diversity rsc.org

These protocols highlight a clear trend in modern process chemistry toward developing more efficient, safer, and environmentally benign syntheses for complex chiral molecules. nih.govamericanpeptidesociety.orgacs.orgrsc.org The ability to produce materials at the gram-scale and beyond without resorting to laborious purification techniques is a significant step forward in making such compounds readily available for further applications. rsc.orgchemrxiv.org

Chemical Transformations and Derivatization of 3r 3 Amino 3 2 Chlorophenyl Propanamide

Modifications at the Amine Functionality

The primary amine group in (3R)-3-amino-3-(2-chlorophenyl)propanamide is a key site for a variety of chemical transformations, including acylation, alkylation, sulfonylation, and the formation of ureas and thioureas. These modifications can significantly alter the compound's physicochemical properties.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides under basic conditions yields the corresponding N-acyl derivatives. This reaction is a common strategy to introduce a wide range of substituents.

Acylating AgentResulting Derivative
Acetyl chlorideN-acetyl-(3R)-3-amino-3-(2-chlorophenyl)propanamide
Benzoyl chlorideN-benzoyl-(3R)-3-amino-3-(2-chlorophenyl)propanamide
Succinic anhydrideN-succinyl-(3R)-3-amino-3-(2-chlorophenyl)propanamide

Alkylation: The introduction of alkyl groups to the amine functionality can be achieved through reductive amination or direct alkylation with alkyl halides. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is often preferred to control the degree of alkylation and minimize the formation of over-alkylated products.

Sulfonylation: Treatment of the amine with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This modification is significant in medicinal chemistry for the synthesis of compounds with potential biological activities.

Sulfonylating AgentResulting Derivative
Benzenesulfonyl chlorideN-(phenylsulfonyl)-(3R)-3-amino-3-(2-chlorophenyl)propanamide
p-Toluenesulfonyl chlorideN-(p-tolylsulfonyl)-(3R)-3-amino-3-(2-chlorophenyl)propanamide
Methanesulfonyl chlorideN-(methylsulfonyl)-(3R)-3-amino-3-(2-chlorophenyl)propanamide

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can influence the binding of the molecule to biological targets.

Derivatization of the 2-Chlorophenyl Moiety

The 2-chlorophenyl ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents onto the aromatic ring, thereby enabling extensive structural diversification.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 2-position of the phenyl ring.

Heck Coupling: The Heck reaction facilitates the coupling of the 2-chlorophenyl group with an alkene, leading to the formation of a new carbon-carbon double bond. This reaction is typically catalyzed by a palladium complex.

Sonogashira Coupling: This cross-coupling reaction between the 2-chlorophenyl moiety and a terminal alkyne is catalyzed by palladium and copper complexes. It results in the formation of an arylalkyne, a valuable structural motif in medicinal chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the 2-chlorophenyl group with a wide range of primary and secondary amines, leading to the formation of N-aryl derivatives.

Cross-Coupling ReactionCoupling PartnerResulting Derivative Structure
Suzuki CouplingPhenylboronic acid3-amino-3-(biphenyl-2-yl)propanamide derivative
Heck CouplingStyrene3-amino-3-(2-styrylphenyl)propanamide derivative
Sonogashira CouplingPhenylacetylene3-amino-3-(2-(phenylethynyl)phenyl)propanamide derivative
Buchwald-Hartwig AminationAniline3-amino-3-(2-anilinophenyl)propanamide derivative

Chemical Modifications of the Propanamide Backbone

The propanamide backbone of this compound can also be subjected to chemical modifications, primarily focusing on the amide functionality.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding β-amino acid, (3R)-3-amino-3-(2-chlorophenyl)propanoic acid. This transformation opens up further derivatization possibilities at the newly formed carboxylic acid group.

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4), converting the propanamide to a 1,3-diaminopropane (B46017) derivative, (3R)-N1-(2-chlorophenyl)propane-1,3-diamine.

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold or Related Amino Amides

The structural framework of β-amino amides, such as this compound, serves as a valuable precursor for the synthesis of various complex heterocyclic systems. These cyclization reactions often lead to the formation of privileged scaffolds in medicinal chemistry.

Synthesis of Dihydropyrimidinones: β-Amino amides can undergo condensation reactions with β-dicarbonyl compounds, such as ethyl acetoacetate, followed by cyclization to form dihydropyrimidinone rings. This is an extension of the Biginelli reaction, a well-known multi-component reaction for the synthesis of this class of heterocycles.

Synthesis of Benzodiazepines: The condensation of β-amino amides with 2-aminobenzophenones or related derivatives can lead to the formation of 1,4-benzodiazepine (B1214927) structures. These seven-membered heterocyclic systems are of significant interest due to their diverse pharmacological activities.

Synthesis of Pyridinones: The reaction of β-amino amides with α,β-unsaturated carbonyl compounds can be utilized to construct substituted pyridinone rings. These reactions can proceed through various mechanisms, including Michael addition followed by intramolecular cyclization.

Strategic Utility of 3r 3 Amino 3 2 Chlorophenyl Propanamide As a Chiral Synthon

Role as a Key Intermediate and Chiral Building Block in the Synthesis of Optically Active Compounds

(3R)-3-amino-3-(2-chlorophenyl)propanamide serves as a crucial chiral building block for the synthesis of a variety of optically active compounds. Its stereochemically defined structure allows for the transfer of chirality to new, more complex molecules. The primary amine and amide functionalities provide reactive sites for a multitude of chemical reactions, including N-acylation, N-alkylation, and condensation reactions. These transformations are fundamental in the construction of larger, more intricate molecular frameworks.

The presence of the 2-chlorophenyl group also plays a significant role in its synthetic utility. The chlorine atom can be a site for further functionalization through various cross-coupling reactions, or it can influence the electronic and steric properties of the molecule, which can be advantageous in directing the stereochemical outcome of subsequent reactions.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionsResulting Structures
Primary AmineAcylation, Alkylation, Reductive Amination, CyclizationAmides, Secondary/Tertiary Amines, Heterocycles
Primary AmideHydrolysis, Reduction, DehydrationCarboxylic Acids, Amines, Nitriles
2-ChlorophenylCross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Biaryl Compounds, N-Aryl Compounds

This table illustrates the synthetic potential of the key functional groups present in this compound for the generation of diverse optically active compounds.

Research in the field of medicinal chemistry has demonstrated the importance of chiral beta-amino acids and their derivatives in the synthesis of bioactive molecules. For instance, chiral beta-amino acids are precursors to beta-lactams, a class of compounds with significant antibacterial activity. The stereochemistry at the C3 position of the beta-amino acid is crucial for the biological activity of the resulting beta-lactam.

Furthermore, these chiral synthons are instrumental in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. The amino and amide groups of this compound can be strategically utilized to form parts of a heterocyclic ring system, with the stereochemistry of the final product being controlled by the starting material.

Application in the Design and Construction of Peptide Mimics and Biomimetic Structures

Peptides are biologically important molecules, but their therapeutic use can be limited by factors such as poor metabolic stability and low oral bioavailability. To overcome these limitations, medicinal chemists design peptide mimics, or peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. Beta-amino acids, such as the parent amino acid of this compound, are excellent building blocks for peptidomimetics. nih.gov

The incorporation of beta-amino acids into a peptide backbone introduces an additional carbon atom between the amino and carboxyl groups, which alters the conformational preferences of the resulting molecule. nih.gov This can lead to the formation of stable secondary structures, such as helices and turns, that can mimic the bioactive conformations of natural peptides. These beta-peptides are often resistant to degradation by proteases, the enzymes that break down natural peptides. nih.gov

The specific structure of this compound, with its 2-chlorophenyl side chain, can be used to mimic the side chains of natural amino acids like phenylalanine or tyrosine, while also providing a unique steric and electronic profile due to the presence of the chlorine atom. This can lead to enhanced binding affinity and selectivity for biological targets.

Biomimetic structures, which are synthetic molecules designed to imitate natural biological systems, also benefit from the use of chiral building blocks like this compound. For example, polymers and oligomers containing this chiral unit can be synthesized to create materials with specific recognition properties or catalytic activities, mimicking the function of biological macromolecules like enzymes and antibodies. The defined stereochemistry of the building block is essential for achieving the desired three-dimensional structure and function of the biomimetic material.

Contribution to the Generation of Molecular Diversity in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify potential new drug candidates. The success of a combinatorial library depends on the diversity of the molecules it contains.

This compound is an ideal building block for combinatorial library synthesis due to its trifunctional nature. The primary amine, the primary amide, and the 2-chlorophenyl group all serve as points of diversification.

Table 2: Diversification Points of this compound in Combinatorial Synthesis

Diversification PointBuilding Blocks for DerivatizationPotential for Molecular Diversity
Primary AmineCarboxylic acids, sulfonyl chlorides, aldehydes/ketonesLarge variety of amide, sulfonamide, and amine derivatives
Primary AmideAmines (after conversion to carboxylic acid)Diverse amide derivatives
2-Chlorophenyl GroupBoronic acids, amines, alcohols (via cross-coupling)Introduction of a wide range of aryl, heteroaryl, and other substituents

This table outlines how the different functional groups of this compound can be utilized to generate a vast number of unique compounds in a combinatorial library.

In a typical solid-phase synthesis approach, the synthon can be attached to a solid support through one of its functional groups, for example, the amide nitrogen after conversion to a carboxylic acid. The remaining functional groups, the primary amine and the chlorophenyl ring, are then available for reaction with a diverse set of building blocks in a combinatorial fashion. By using a "split-and-pool" synthesis strategy, a vast number of unique compounds can be generated, with each bead of the solid support carrying a single distinct molecular entity.

The fixed stereochemistry of the (3R) center in the starting material ensures that all the compounds in the library have a defined three-dimensional structure, which is crucial for their interaction with biological targets. The use of such chiral synthons significantly enhances the quality and relevance of combinatorial libraries for the discovery of new stereospecific drugs.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3r 3 Amino 3 2 Chlorophenyl Propanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Stereochemical and Structural Elucidation

Specific chemical shifts (δ), coupling constants (J), and correlations from 2D NMR experiments (like COSY, HSQC, or HMBC) for (3R)-3-amino-3-(2-chlorophenyl)propanamide are not publicly documented. This information is crucial for confirming the connectivity of atoms and the stereochemistry of the chiral center.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC/MS), for Molecular Formula Confirmation and Purity Assessment

While predicted mass-to-charge ratios for various adducts can be calculated, experimental HRMS data to confirm the elemental composition (C₉H₁₁ClN₂O) and fragmentation patterns from MS/MS analysis to assess purity are not available in published literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

No experimental IR spectrum for this compound has been found. Such a spectrum would be used to identify characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and vibrations associated with the chlorinated aromatic ring.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Excess Determination

Specific methodologies, including the type of chiral stationary phase, mobile phase composition, and resulting retention times for the enantiomeric separation of 3-amino-3-(2-chlorophenyl)propanamide (B13243945), are not described in accessible research. This information is essential for methods determining enantiomeric purity.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

There is no evidence of a solved crystal structure for this compound in crystallographic databases. X-ray crystallography would provide definitive proof of the (R)-configuration and detailed information on bond lengths, angles, and solid-state conformation.

Theoretical and Computational Investigations of 3r 3 Amino 3 2 Chlorophenyl Propanamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure, stability, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are frequently utilized to compute a variety of molecular properties.

Electronic Structure: Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its ability to participate in electronic transitions. For a molecule like (3R)-3-amino-3-(2-chlorophenyl)propanamide, the presence of the aromatic ring, the chlorine atom, and the amide and amino functional groups will significantly influence the electronic landscape.

Stability: The thermodynamic stability of the molecule can be assessed by calculating its total energy. Isomeric and tautomeric forms can be compared to identify the most stable structures. For instance, different rotational isomers (rotamers) arising from the rotation around single bonds can be computationally evaluated to determine their relative energies.

Reactivity Prediction: Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can predict the most likely sites for nucleophilic and electrophilic attack. This information is crucial for understanding potential metabolic pathways and for designing chemical syntheses.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G)*

PropertyCalculated ValueSignificance
Total Energy-X HartreesA measure of the molecule's overall stability.
HOMO Energy-Y eVIndicates the energy of the highest energy electrons, related to the ability to donate electrons.
LUMO Energy+Z eVIndicates the energy of the lowest energy empty orbital, related to the ability to accept electrons.
HOMO-LUMO GapZ - (-Y) eVA key indicator of chemical reactivity and electronic excitability.
Dipole MomentD DebyeProvides insight into the molecule's overall polarity and intermolecular interactions.

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Conformational Analysis: This involves systematically or stochastically searching for low-energy conformations of a molecule. By rotating rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This allows for the identification of the most stable conformers and the energy barriers between them. For this compound, key rotatable bonds include those connecting the phenyl ring, the amino group, and the propanamide side chain.

Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Hypotheses and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein receptor or an enzyme.

Ligand-Receptor Interaction Hypotheses: By docking this compound into the active site of a target protein, researchers can generate hypotheses about the key interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on similar compounds have investigated their potential as enzyme inhibitors. nih.gov

Binding Mode Prediction: Docking algorithms generate multiple possible binding poses of the ligand in the receptor's active site and rank them based on a scoring function that estimates the binding affinity. The top-ranked poses provide a prediction of the most likely binding mode. This information can guide the design of new derivatives with improved binding affinity and selectivity. The accuracy of these predictions is often further evaluated using more computationally intensive methods like MD simulations of the ligand-protein complex.

Predictive Spectroscopic Modeling and Validation

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computed structures and electronic properties.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. By comparing the predicted spectrum with the experimentally obtained spectrum, the accuracy of the computed molecular geometry can be assessed.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This can provide insights into the electronic structure and chromophores within the molecule. For instance, studies on related chlorophenylpropanamide derivatives have utilized such methods for spectral investigations. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted Value (Computational)Experimental Value
¹H NMR (δ, ppm) - HαX.XY.Y
¹³C NMR (δ, ppm) - C=OXXX.XYYY.Y
IR (cm⁻¹) - N-H stretchXXXXYYYY
UV-Vis (λmax, nm)XXXYYY

Note: The values in this table are hypothetical and for illustrative purposes.

Computational Design of Novel Derivatives and Reaction Pathways

The insights gained from the aforementioned computational studies can be leveraged to design novel derivatives of this compound with potentially enhanced properties.

Derivative Design: By understanding the structure-activity relationship (SAR) through molecular docking and quantum chemical calculations, modifications can be proposed to the parent molecule. For example, substituting the chlorine atom with other halogens or introducing different functional groups on the phenyl ring could modulate the molecule's electronic properties and binding affinity to a target. The synthesis of novel derivatives of related compounds has been explored in various studies. mdpi.com

Reaction Pathway Modeling: Computational chemistry can also be used to model potential chemical reactions. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a reaction pathway can be predicted. This can aid in optimizing synthetic routes and exploring novel chemical transformations.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3R)-3-amino-3-(2-chlorophenyl)propanamide, and how is stereochemical purity ensured?

  • Methodology : Synthesis typically begins with 2-chlorophenyl precursors and bromopropionyl chloride. Anhydrous conditions with triethylamine (to neutralize HCl) are critical to prevent hydrolysis. Enantiomeric purity is achieved via chiral chromatography (e.g., HPLC with chiral stationary phases) or enantioselective catalysis using chiral auxiliaries (e.g., Evans oxazolidinones). Scale-up may employ continuous flow reactors for improved yield .

Q. How can spectroscopic techniques confirm the structure and enantiomeric purity of this compound?

  • Methodology :

  • NMR : Aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl), amide NH2 (δ 6.5–7.0 ppm), and chiral center confirmation via NOESY.
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Polarimetry : Specific optical rotation ([α]D) to verify the (R)-configuration.
  • Chiral HPLC : Retention time comparison with racemic mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.